4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a complex heterocyclic compound that incorporates benzimidazole, thienopyrimidine, and diphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the thienopyrimidine core often involves cyclization reactions using appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution Reactions:
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed to form carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes:
High-Throughput Screening: To identify the most efficient catalysts and reaction conditions.
Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Thienopyrimidine Derivatives: Compounds such as thieno[2,3-d]pyrimidine-4-amine are structurally related and have comparable applications in medicinal chemistry.
Diphenyl Compounds: Diphenylamine and its derivatives are similar in structure and are used in various industrial applications.
Uniqueness
4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its combination of three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This structural complexity allows for versatile applications across different fields of research and industry.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4S/c1-3-9-17(10-4-1)22-15-19-24(29-16-26-20-13-7-8-14-21(20)29)27-23(28-25(19)30-22)18-11-5-2-6-12-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVOYYVROFMMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)N5C=NC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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